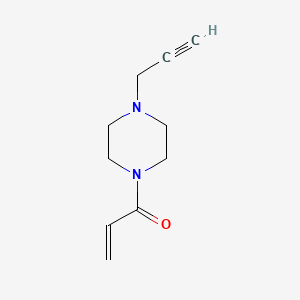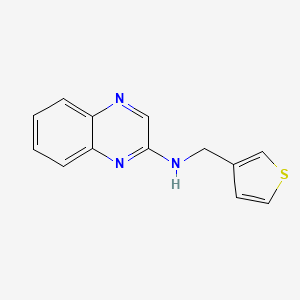
1-(4-Prop-2-ynylpiperazin-1-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Prop-2-ynylpiperazin-1-yl)prop-2-en-1-one, also known as PPAP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PPAP was first synthesized in 1970 by the American chemist, David E. Nichols. Since then, PPAP has been extensively studied for its various biochemical and physiological effects.
Applications De Recherche Scientifique
1-(4-Prop-2-ynylpiperazin-1-yl)prop-2-en-1-one has been extensively studied for its potential therapeutic applications. It has been found to have significant anti-inflammatory, anti-cancer, and anti-depressant properties. 1-(4-Prop-2-ynylpiperazin-1-yl)prop-2-en-1-one has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia. 1-(4-Prop-2-ynylpiperazin-1-yl)prop-2-en-1-one has also been found to have significant neuroprotective properties.
Mécanisme D'action
The exact mechanism of action of 1-(4-Prop-2-ynylpiperazin-1-yl)prop-2-en-1-one is not fully understood. However, it is believed that 1-(4-Prop-2-ynylpiperazin-1-yl)prop-2-en-1-one works by increasing the levels of dopamine in the brain. Dopamine is a neurotransmitter that plays a crucial role in the regulation of mood, motivation, and movement. 1-(4-Prop-2-ynylpiperazin-1-yl)prop-2-en-1-one is believed to inhibit the reuptake of dopamine, leading to an increase in its levels in the brain.
Biochemical and Physiological Effects:
1-(4-Prop-2-ynylpiperazin-1-yl)prop-2-en-1-one has been found to have significant biochemical and physiological effects. It has been found to increase the levels of dopamine in the brain, leading to an improvement in mood, motivation, and movement. 1-(4-Prop-2-ynylpiperazin-1-yl)prop-2-en-1-one has also been found to have significant anti-inflammatory effects, which may make it useful in the treatment of various inflammatory conditions. 1-(4-Prop-2-ynylpiperazin-1-yl)prop-2-en-1-one has also been found to have significant neuroprotective effects, which may make it useful in the treatment of various neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Prop-2-ynylpiperazin-1-yl)prop-2-en-1-one has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized. 1-(4-Prop-2-ynylpiperazin-1-yl)prop-2-en-1-one is also readily available from various chemical suppliers. However, 1-(4-Prop-2-ynylpiperazin-1-yl)prop-2-en-1-one has several limitations for lab experiments. It is a complex compound that requires expertise in organic chemistry for its synthesis. 1-(4-Prop-2-ynylpiperazin-1-yl)prop-2-en-1-one is also relatively expensive, which may limit its use in large-scale experiments.
Orientations Futures
1-(4-Prop-2-ynylpiperazin-1-yl)prop-2-en-1-one has significant potential for therapeutic applications. Future research should focus on further elucidating the mechanism of action of 1-(4-Prop-2-ynylpiperazin-1-yl)prop-2-en-1-one and identifying its potential use in the treatment of various neurological and psychiatric conditions. Future research should also focus on developing more efficient and cost-effective synthesis methods for 1-(4-Prop-2-ynylpiperazin-1-yl)prop-2-en-1-one.
Méthodes De Synthèse
1-(4-Prop-2-ynylpiperazin-1-yl)prop-2-en-1-one can be synthesized through a multistep process involving the reaction of 4-(2-bromoethyl)phenol with piperazine, followed by the reaction of the resulting compound with propargyl bromide. The final step involves the reaction of the resulting compound with acetic anhydride and triethylamine to yield 1-(4-Prop-2-ynylpiperazin-1-yl)prop-2-en-1-one. The synthesis method of 1-(4-Prop-2-ynylpiperazin-1-yl)prop-2-en-1-one is complex and requires expertise in organic chemistry.
Propriétés
IUPAC Name |
1-(4-prop-2-ynylpiperazin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-3-5-11-6-8-12(9-7-11)10(13)4-2/h1,4H,2,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGLWVIUFBHJMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCN(CC1)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Prop-2-yn-1-yl)piperazin-1-yl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Chlorophenyl)-2-[(2,3-dimethylcyclohexyl)amino]ethanol](/img/structure/B7575685.png)

![2-amino-N-[2-[2-(4-chlorophenoxy)ethyl-methylamino]-2-oxoethyl]acetamide](/img/structure/B7575717.png)


![2-amino-N-[2-[(4-chlorophenyl)methyl-methylamino]-2-oxoethyl]acetamide](/img/structure/B7575730.png)

![2-[(1-Pyrimidin-2-ylpiperidin-4-yl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7575737.png)
![N-[(2-chlorophenyl)methyl]-3-(5-methyl-1H-1,2,4-triazol-3-yl)aniline](/img/structure/B7575744.png)
![N-[(2-methyl-1,3-thiazol-5-yl)methyl]-9H-fluoren-2-amine](/img/structure/B7575749.png)


![2-chloro-N-[(3-hydroxyphenyl)methyl]-N-methylacetamide](/img/structure/B7575763.png)
![N-[(1-methylimidazol-2-yl)methyl]-2-pyridin-3-ylethanamine](/img/structure/B7575767.png)